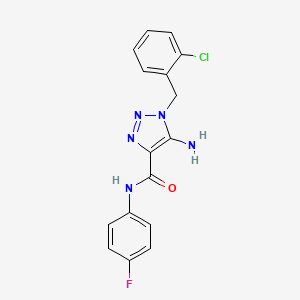

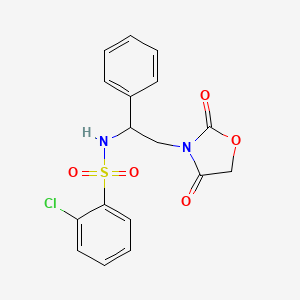

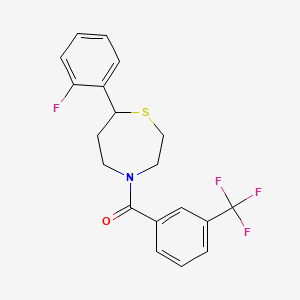

![molecular formula C13H15NO3S2 B2399856 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone CAS No. 2034301-53-4](/img/structure/B2399856.png)

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C13H15NO3S2 and its molecular weight is 297.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

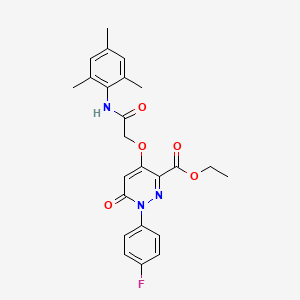

Scientific Research Applications

Synthesis of Bicyclic Structures

Researchers have developed methods for the synthesis of bicyclic structures, which are crucial in drug design due to their potential biological activities. For instance, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams has been achieved. These compounds are valuable intermediates for the synthesis of methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering a convenient alternative for drug design applications (Mollet, D’hooghe, & Kimpe, 2012). Similarly, the development of novel selectfluor and deoxo-fluor-mediated rearrangements has led to new methods for synthesizing difunctionalized-2-azabicyclo[2.1.1]hexanes, further expanding the toolbox for creating complex molecular architectures (Krow et al., 2004).

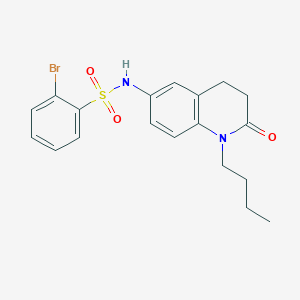

Antimicrobial Activities

The synthesis and pharmacological study of new Schiff base derived from amoxicillin have shown promising results in antibacterial activity against various pathogens. This illustrates the potential of synthesized compounds for therapeutic applications, especially in combating antibiotic-resistant bacteria (Al-Masoudi, Mohammad, & Hama, 2015).

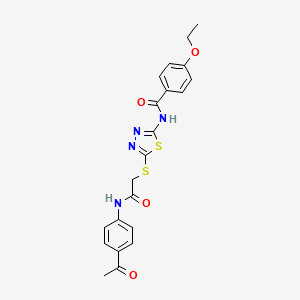

Materials Science

In the realm of materials science, the synthesis and crystal structure of substituted thiophenes, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, have been reported. These compounds exhibit a wide range of biological activities and are utilized in applications ranging from organic electronics to pharmaceuticals, highlighting the versatility of these chemical structures in both biological and materials science domains (Nagaraju et al., 2018).

Properties

IUPAC Name |

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-18-11-4-2-9(3-5-11)13(15)14-7-12-6-10(14)8-19(12,16)17/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPOLUVYFHBVEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)